Cas no 116285-77-9 (8-Chloroinosine)

8-Chloroinosine 化学的及び物理的性質
名前と識別子
-
- 8-Chloroinosine
- Inosine, 8-chloro-(9CI)
- 8-Cl-
- 8-CL-INO
- 8-Chloro-D-inosine
- 8-Cl-I)
- 8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- SCHEMBL1144992
- (2R,3R,4S,5R)-2-(8-Chloro-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Inosine, 8-chloro- (9CI)
- AKOS015914755
- 116285-77-9
- (2R,3R,4S,5R)-2-(8-chloro-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 8-Chloro-inosine
- F86929
-
- インチ: InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)
- InChIKey: ROPMUQKCJYNROP-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC2=C(N=CN=C2O)N1C1OC(CO)C(O)C1O
計算された属性
- せいみつぶんしりょう: 302.04200
- どういたいしつりょう: 302.0417972g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 438
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 129Ų
じっけんとくせい
- 密度みつど: 2.19
- ふってん: 722.7 °C at 760 mmHg
- フラッシュポイント: 390.8 °C
- 屈折率: 1.886
- PSA: 133.49000
- LogP: -1.61550
8-Chloroinosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C367155-250mg |
8-Chloroinosine |
116285-77-9 | 250mg |
$ 155.00 | 2023-04-18 | ||
TRC | C367155-2.5g |
8-Chloroinosine |
116285-77-9 | 2.5g |
$ 1206.00 | 2023-04-18 |
8-Chloroinosineに関する追加情報
8-Chloroinosine: A Comprehensive Overview of CAS No. 116285-77-9
The compound with CAS No. 116285-77-9, commonly referred to as 8-Chloroinosine, is a derivative of inosine, a naturally occurring nucleoside. This compound has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its unique properties and potential therapeutic applications. Recent studies have highlighted its role in antiviral therapy and its potential as a building block for advanced drug development.
8-Chloroinosine is structurally similar to inosine but incorporates a chlorine atom at the 8th position of the purine ring. This modification imparts distinct chemical and biological properties, making it a valuable compound for research and development. The substitution of chlorine at this position enhances the compound's stability and bioavailability, which are critical factors in drug design.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 8-Chloroinosine using various methodologies. One notable approach involves the chlorination of inosine under controlled conditions, ensuring high yields and purity. This process has been optimized to meet the demands of large-scale production for preclinical and clinical studies.
The pharmacological profile of 8-Chloroinosine has been extensively studied, revealing its potential as an antiviral agent. Research indicates that it exhibits potent activity against several viral strains, including those resistant to conventional antiviral therapies. Its mechanism of action involves inhibiting key viral enzymes, thereby disrupting the replication cycle of the virus.
In addition to its antiviral properties, 8-Chloroinosine has shown promise in oncology research. Studies suggest that it may play a role in modulating cellular signaling pathways involved in cancer progression. This dual functionality underscores its versatility as a compound with broad therapeutic applications.
The safety profile of 8-Chloroinosine has also been evaluated in preclinical models, with results indicating low toxicity and minimal adverse effects at therapeutic doses. These findings are encouraging for its potential use in human therapeutics.
Recent collaborative efforts between academic institutions and pharmaceutical companies have accelerated the development of 8-Chloroinosine as a drug candidate. Ongoing clinical trials are investigating its efficacy and safety in treating various viral infections and malignancies.
In conclusion, 8-Chloroinosine (CAS No. 116285-77-9) represents a promising compound with diverse applications in medicine. Its unique chemical structure, combined with advancements in synthetic methods and pharmacological research, positions it as a key player in the development of novel therapeutic agents.
116285-77-9 (8-Chloroinosine) 関連製品
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